endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
Description
Chemical Structure:
endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 646477-45-4) is a bicyclic amine derivative of the tropane alkaloid family. Its structure consists of a nitrogen-containing bicyclo[3.2.1]octane scaffold with a methyl group at the 8-position and an amine group at the 3-position. The dihydrochloride salt form (C₈H₁₈Cl₂N₂) enhances its stability and solubility for research applications .
Properties
IUPAC Name |
(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMRAKQWLKWMH-IEESLHIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
The core bicyclic structure is often synthesized via enantioselective methods that allow precise stereochemical control, critical for biological activity. Key approaches include:
- Stereocontrolled Cyclization: Starting from acyclic precursors containing stereochemical information, cyclization reactions form the bicyclic scaffold with high enantioselectivity.
- Desymmetrization of Tropinone Derivatives: Achieving stereochemical control by selectively modifying achiral tropinone derivatives to yield the desired endo isomer.
- Direct Stereocontrolled Transformations: Some methodologies achieve the bicyclic structure and stereochemistry in a single step, enhancing efficiency.
These methods are supported by catalytic asymmetric synthesis techniques and chiral auxiliaries, as reviewed in recent synthetic methodology literature.
Reduction of Tropinone or Related Ketones
A classical synthetic route involves the reduction of tropinone or its analogs to the corresponding amino alcohols or amines:
- Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used to reduce the ketone group to an amine or alcohol intermediate.
- Reaction Conditions: Typically performed in tetrahydrofuran (THF) or ethanol under controlled temperature conditions (e.g., 0–80°C). Microwave irradiation has been employed to enhance reaction rates and yields.
For example, the reduction of endo-8-methyl-8-azabicyclo[3.2.1]octane-3-methanol from its ketone precursor using LiAlH4 in THF at 80°C under microwave irradiation yields the product with a 97% yield.
Esterification and Subsequent Functional Group Transformations
The amine or alcohol intermediates can be further functionalized via esterification or alkylation to introduce desired substituents:
- Esterification: Reaction of endo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol with acid chlorides or anhydrides in the presence of organic bases such as pyridine or triethylamine at temperatures between 50°C and reflux.
- Alkylation: Alkylation of the bicyclic amine or its esters with alkyl halides in solvents like acetonitrile or methylene chloride at 50–100°C.
- Demethylation: Use of agents such as phosgene or 2,2,2-trichloroethylchloroformate to remove methyl groups when necessary.
These steps are often part of multi-stage syntheses to obtain derivatives or salts of the compound with specific properties.
Biosynthetic and Industrial Approaches
While chemical synthesis dominates, biotechnological methods have been explored for related tropane alkaloids:
- Genetically Engineered Yeast: Production of bicyclic intermediates via engineered yeast strains expressing enzymes that convert simple carbon sources into tropane-like structures. This method is more common for related compounds but may be adapted for endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine derivatives.
Data Table: Summary of Key Preparation Methods
Research Findings and Analysis
- The enantioselective construction of the bicyclic scaffold remains a focus due to the importance of stereochemistry in biological activity. Recent reviews highlight advances in catalytic asymmetric synthesis that improve efficiency and selectivity.
- The reduction of tropinone derivatives using LiAlH4 under microwave conditions is a robust and high-yielding method, providing a practical route to the amine with minimal side reactions.
- Functionalization via esterification and alkylation allows the synthesis of various derivatives, which are valuable for pharmaceutical development, including hNK1 antagonists and other bioactive molecules.
- The compound and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals, especially analgesics and neurological agents, underscoring the importance of efficient preparation methods.
Chemical Reactions Analysis
Types of Reactions
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Selective reduction can be used to modify the functional groups within the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
Scientific Research Applications
Pharmaceutical Development
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine serves as a critical intermediate in the synthesis of several pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its unique structural properties allow for the development of compounds with enhanced efficacy and reduced side effects.
Key Findings:
- Kappa Opioid Receptor (KOR) Agonist Activity : A study demonstrated that derivatives of this compound exhibited significant KOR agonist activity, which is crucial for pain management and treatment of mood disorders.
Neuroscience Research
This compound has been extensively studied for its interaction with neurotransmitter systems, particularly cholinergic receptors. Its ability to modulate neurotransmitter release has implications for understanding cognitive processes and treating neurological disorders such as Alzheimer's disease.
Case Study:
A notable investigation highlighted the effects of this compound on cholinergic receptors, suggesting potential therapeutic applications in cognitive enhancement and neuroprotection.
Organic Synthesis
The structural characteristics of this compound make it a valuable building block in organic synthesis. Its enantioselective construction allows for the efficient formation of complex molecules.
Synthesis Methods:
The synthesis typically involves:
- Cyclization Reactions : Utilizing palladium-catalyzed cyclization or reductive amination to form the bicyclic framework.
- Purification Techniques : Employing crystallization or chromatography to achieve high yield and purity.
Chemical Biology
In chemical biology, this compound is used to design molecular probes that aid in studying biological processes and cellular functions. Its interactions with specific molecular targets provide insights into disease mechanisms.
Application Insights:
Research indicates that this compound can influence neurotransmitter dynamics, making it a candidate for the development of novel therapeutic agents targeting various neurological disorders.
Material Science
The unique properties of this compound have led to explorations in material science, particularly in developing new polymers that enhance material performance.
Potential Applications:
Its incorporation into polymer matrices could improve mechanical properties and thermal stability, making it suitable for various industrial applications.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with selected azabicyclo[3.2.1]octane derivatives:
| Compound Name | Kappa Opioid Receptor Agonist Activity | Cholinergic Activity | Cytotoxicity (Cell Lines) |
|---|---|---|---|
| This compound | Yes | Yes | Glioblastoma, Hepatocellular Carcinoma |
| 2-Azabicyclo[3.2.1]octane Derivative | Moderate | Yes | Medulloblastoma |
| 8-Azabicyclo[3.2.1]octane Derivative | Yes | No | None reported |
Mechanism of Action
The mechanism of action of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Azabicyclo Compounds
Structural and Functional Group Variations
The biological activity and chemical reactivity of azabicyclo compounds are highly dependent on substituents and stereochemistry. Below is a detailed comparison:
Table 1: Structural Comparison of Key Azabicyclo Derivatives
Key Takeaways :
- Substituents at the 8-position (e.g., benzyl, trifluoroethyl) significantly alter lipophilicity and target engagement.
- N-alkylation (e.g., diethyl, allyl) modifies solubility and off-target effects.
- Stereochemical purity is critical for maintaining biological efficacy .
Biological Activity
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, a derivative of the bicyclic compound 8-azabicyclo[3.2.1]octane, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily attributed to its interactions with neurotransmitter systems, particularly in the context of reuptake inhibition and receptor modulation.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 141.21 g/mol |
| CAS Number | 120-29-6 |
The compound features a bicyclic structure that enhances its rigidity, a characteristic that is crucial for its biological activity.
The primary mechanism of action for this compound involves its role as a monoamine reuptake inhibitor . This class of compounds has been shown to affect the levels of key neurotransmitters, including serotonin, norepinephrine, and dopamine, which are implicated in various psychiatric disorders.
Key Findings:
- Reuptake Inhibition : Studies indicate that this compound exhibits significant inhibition of serotonin and norepinephrine transporters, which can lead to increased synaptic availability of these neurotransmitters .
- Agonist Activity : Some derivatives have shown agonist activity at specific opioid receptors, suggesting potential applications in pain management and addiction treatment .
- Cytotoxic Effects : Preliminary studies have reported cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma, indicating a possible role in oncology .
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
Study 1: Neurotransmitter Reuptake Inhibition
A study evaluated the efficacy of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amines as reuptake inhibitors in vitro using human cell lines transfected with serotonin and norepinephrine transporters. The results demonstrated significant inhibition compared to control compounds, suggesting a strong potential for treating mood disorders .
Study 2: Cytotoxicity Assessment
In vitro tests assessed the cytotoxicity of this compound against glioblastoma and hepatocellular carcinoma cell lines. The findings indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential as anticancer agents .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for various derivatives of 8-Azabicyclo[3.2.1]octane:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via catalytic hydrogenation of 8-methyl-8-azabicyclo[3.2.1]octan-3-one using ammonium formate and 10% Pd/C in methanol, yielding 78% of the product after purification . For the dihydrochloride salt form, additional steps involving HCl in ethanol are used to precipitate the product . Optimization may include adjusting solvent ratios (e.g., MeOH:H₂O) or catalyst loading. Purity is confirmed via GC-MS and ¹H NMR .
Q. Which analytical techniques are essential for verifying the structural identity and purity of this compound?
Critical techniques include:
- ¹H NMR (e.g., DMSO-d6 solvent peaks at δ 3.70–3.81 ppm for amine protons) .
- GC-MS to confirm molecular ion peaks (e.g., m/z 141 for the free base) .
- Melting point analysis (e.g., 250°C for the dihydrochloride salt) .
- Polarimetry or chiral HPLC may be required to resolve stereoisomers, as stereochemistry significantly impacts activity .
Q. What are the common impurities or byproducts during synthesis, and how are they addressed?
Byproducts may include unreacted ketone precursors or exo-isomers. Separation methods involve:
- Flash chromatography (e.g., 90:10:1 CH₂Cl₂:MeOH:NH₄OH) .
- Recrystallization in ethanol/HCl for salt forms .
- Monitoring via TLC or HPLC to detect residual starting materials .
Advanced Research Questions
Q. How do stereochemical variations in the azabicyclo structure influence pharmacological activity, and how can conflicting SAR data be resolved?
Stereochemistry dictates receptor binding. For example, (+)-enantiomers of 1-phenyl-6-azabicyclo derivatives exhibit higher analgesic and antagonist activity due to optimal spatial alignment with opioid receptors . Conflicting SAR data may arise from impure stereoisomers or assay variability. Resolution strategies include:
- X-ray crystallography to confirm absolute configurations .
- Enantioselective synthesis using chiral auxiliaries or catalysts .
- Comparative studies across multiple in vitro assays (e.g., µ-opioid vs. serotonin 5-HT₃ receptor binding) .
Q. What experimental models are used to evaluate the compound’s interaction with neurotransmitter receptors?
- Radioligand binding assays (e.g., competition with [³H]GR65630 for 5-HT₃ receptors) to measure IC₅₀ values .
- Functional assays in isolated tissues (e.g., guinea pig ileum for opioid receptor activity) .
- In vivo models (e.g., tail-flick test in rodents) to assess analgesic efficacy and antagonist potency .
Q. How can computational modeling enhance the prediction of pharmacokinetic properties for derivatives of this compound?
- Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like 5-HT₃ or µ-opioid receptors .
- QSAR models using substituent descriptors (e.g., Hammett σ values) to correlate electronic effects with activity .
- ADMET prediction tools (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier permeability .
Methodological Challenges
Q. How can researchers address discrepancies in reported biological activities across studies?
Discrepancies may stem from variations in assay conditions (e.g., receptor subtypes, species differences) or compound purity. Mitigation strategies include:
- Standardizing assay protocols (e.g., uniform cell lines, buffer systems) .
- Cross-validating results with orthogonal techniques (e.g., electrophysiology alongside binding assays) .
- Reporting detailed synthetic and analytical data to ensure reproducibility .
Q. What strategies are effective in designing derivatives with improved selectivity for specific receptor subtypes?
- Bioisosteric replacement (e.g., substituting benzimidazole carboxamide groups to modulate 5-HT₃ vs. dopamine receptor affinity) .
- Positional scanning of substituents (e.g., 3α vs. 3β orientation) to explore steric effects .
- Metabolic stability testing (e.g., liver microsome assays) to prioritize derivatives with favorable pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
